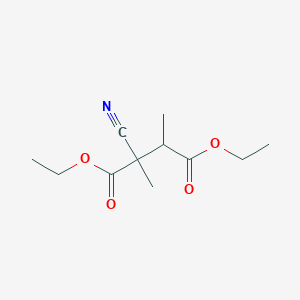
N-(3-Nitrobenzylidene)-P-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Nitrobenzylidene)-P-toluidine: is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 3-nitrobenzaldehyde and p-toluidine. It is known for its applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)-P-toluidine involves the condensation of 3-nitrobenzaldehyde with p-toluidine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: N-(3-Nitrobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents are introduced onto the ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Reduction: Formation of N-(3-aminobenzylidene)-P-toluidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Formation of substituted derivatives on the aromatic ring.
科学的研究の応用
N-(3-Nitrobenzylidene)-P-toluidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of N-(3-Nitrobenzylidene)-P-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine: Similar Schiff base with different substituents on the aromatic ring.
N1,N2-bis(3-nitrobenzylidene)phenylene diamine: Another Schiff base with multiple nitro groups.
N-(2-chlorobenzylidene)-4-nitroaniline: Schiff base with a different substitution pattern.
Uniqueness: N-(3-Nitrobenzylidene)-P-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the p-toluidine moiety allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
特性
CAS番号 |
17064-95-8 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-7-13(8-6-11)15-10-12-3-2-4-14(9-12)16(17)18/h2-10H,1H3 |
InChIキー |
XTPAJQOAWUWVLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)





![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)


![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

